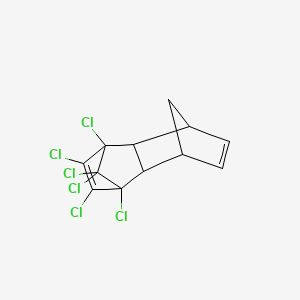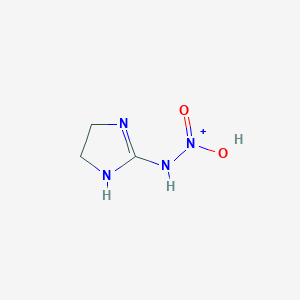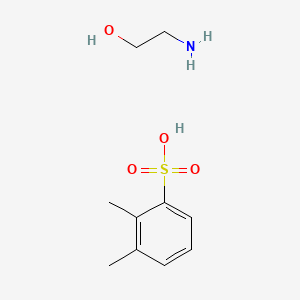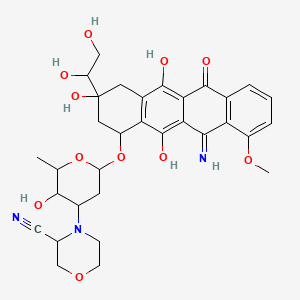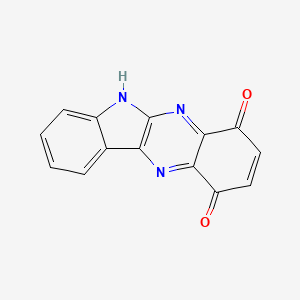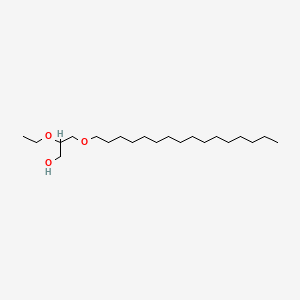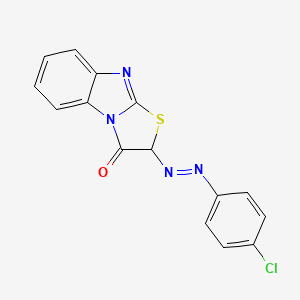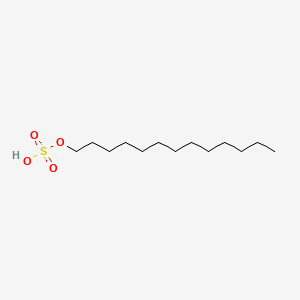
Tridecyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl hydrogen sulfate, with the molecular formula
C13H28O4S
, is an organic compound commonly used as a surfactant. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in various industrial and household products.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridecyl hydrogen sulfate is typically synthesized through the sulfation of tridecanol. The process involves reacting tridecanol with sulfur trioxide or chlorosulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient mixing and heat dissipation. The general steps include:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C.
Neutralization: The resulting product is neutralized with a base, typically sodium hydroxide, to form the sodium salt of this compound.
Purification: The product is then purified to remove any unreacted materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Tridecyl hydrogen sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to tridecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Oxidation: Tridecyl sulfonic acid.
Substitution: Various substituted tridecyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tridecyl hydrogen sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Eigenschaften
CAS-Nummer |
7328-26-9 |
|---|---|
Molekularformel |
C13H28O4S |
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
QTUIJRIDZOSXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


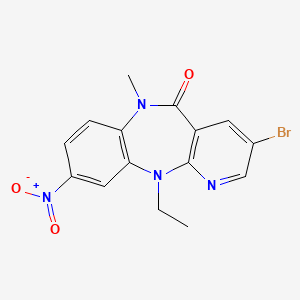
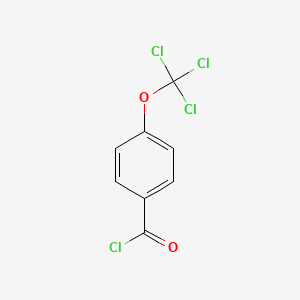
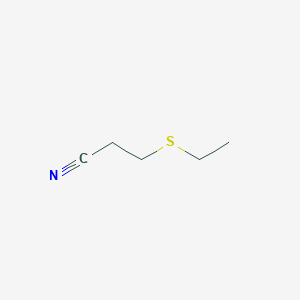
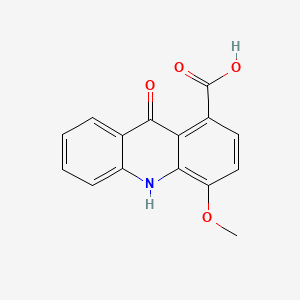
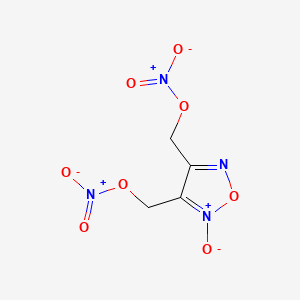
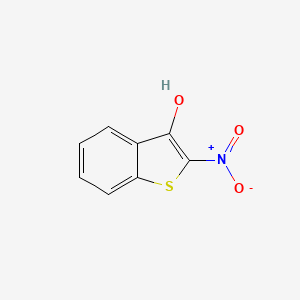
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
